5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-indole-2-carboxamide
Description
The compound 5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-indole-2-carboxamide is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 3. This thiadiazole moiety is linked to a 1-methyl-5-fluoroindole-2-carboxamide scaffold. The fluorine atom at position 5 of the indole ring may enhance metabolic stability and lipophilicity, while the methoxymethyl group on the thiadiazole could influence solubility and steric interactions .
Properties
Molecular Formula |
C14H13FN4O2S |
|---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C14H13FN4O2S/c1-19-10-4-3-9(15)5-8(10)6-11(19)13(20)16-14-18-17-12(22-14)7-21-2/h3-6H,7H2,1-2H3,(H,16,18,20) |
InChI Key |
LJIZOIXWUYHSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Preparation Methods
Indole Ring Formation via Fischer Cyclization
The Fischer indole synthesis remains a cornerstone method for constructing the indole core. A modified approach involves reacting 4-fluorophenylhydrazine with ethyl 3-ketoglutarate under acidic conditions. For example, hydrochloric acid-saturated ethanol at reflux facilitates cyclization to yield ethyl 5-fluoro-1H-indole-2-carboxylate .
Reaction Conditions
N-Methylation at Position 1
The introduction of the methyl group at position 1 is achieved via alkylation using methyl iodide. Sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C ensures selective methylation without over-alkylation.
Example Procedure
Ester Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH) in ethanol. This step typically proceeds quantitatively under reflux conditions.
Synthesis of 5-(Methoxymethyl)-1,3,4-Thiadiazol-2-Amine
The 1,3,4-thiadiazole moiety is synthesized via cyclization of a thioamide precursor.
Thioamide Preparation
A thioamide intermediate is prepared by reacting methoxymethylamine with thioacetic acid or via substitution of a chloromethyl precursor. For example, 2-chloro-N-(methoxymethyl)acetamide reacts with sodium hydrosulfide (NaSH) to form the thioamide.
Cyclization to 1,3,4-Thiadiazole
Cyclization is achieved using hydroxylamine-O-sulfonic acid in methanol, which facilitates ring closure via nucleophilic attack and elimination.
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Reactant | Thioamide derivative | |
| Cyclizing Agent | Hydroxylamine-O-sulfonic acid | |
| Solvent | Methanol | |
| Temperature | 0–25°C | |
| Time | 2–4 hours |
Carboxamide Coupling
The final step involves coupling the indole-2-carboxylic acid with the 1,3,4-thiadiazol-2-amine.
Carboxylic Acid Activation
Activation of the carboxylic acid is achieved via imidazolide formation using N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF).
Procedure
Amide Bond Formation
The activated intermediate reacts with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine (Et₃N).
Reaction Parameters
Purification and Characterization
Analytical Data
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, indole-H), 7.20 (d, 1H, J = 8.4 Hz), 4.40 (s, 2H, OCH₂), 3.35 (s, 3H, OCH₃), 2.95 (s, 3H, NCH₃).
Alternative Synthetic Routes
Direct Cyclization of Pre-Functionalized Intermediates
A one-pot approach combines indole and thiadiazole synthesis using polyphosphoric acid (PPA) as a cyclizing agent. However, yields are lower (45–50%) due to side reactions.
Solid-Phase Synthesis
Immobilization of the indole carboxylic acid on Wang resin enables iterative coupling, though scalability remains a challenge.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Recent studies have shown that derivatives of thiadiazoles exhibit significant anticancer properties. The compound under discussion has been evaluated for its efficacy against various cancer cell lines:
- Mechanism of Action : Thiadiazole derivatives often induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific enzymes and modulation of signaling pathways involved in cell proliferation and survival .
-
Case Studies :
- A study demonstrated that thiadiazole derivatives decreased the viability of human leukemia and melanoma cells significantly .
- Another investigation reported that compounds similar to 5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-indole-2-carboxamide reduced tumor growth in xenograft models, indicating promising in vivo activity .
Neuropharmacological Applications
The neuropharmacological potential of this compound is also noteworthy:
- Anticonvulsant Activity : Research indicates that certain thiadiazole derivatives can exhibit anticonvulsant effects. The compound was tested using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, showing significant protection against induced seizures .
- Mechanism Insights : The anticonvulsant activity is attributed to the modulation of GABAergic systems and voltage-gated ion channels, which are critical in managing neuronal excitability .
Drug Development
The unique structure of this compound makes it an attractive scaffold for drug design:
- Structure-Activity Relationship (SAR) : The incorporation of various substituents on the thiadiazole ring can enhance biological activity. Studies have shown that modifications can lead to improved potency against specific targets in cancer therapy and neurology .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding how structural changes can influence activity and guide further synthesis efforts .
Comparative Data Table
Mechanism of Action
The mechanism of action of 5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-indole-2-carboxamide would depend on its specific application. Generally, indole derivatives can interact with various molecular targets, including enzymes and receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and van der Waals interactions, while the thiadiazole ring can interact with metal ions or other biological molecules.
Comparison with Similar Compounds
a) Cyclopropyl Substitution (N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide)
- Structure : Replaces the methoxymethyl group with a cyclopropyl moiety.
- Impact: The cyclopropyl group increases hydrophobicity (clogP ~2.8 vs. ~2.3 for methoxymethyl) and may enhance membrane permeability.
- Molecular Weight : 316.35 g/mol (identical core; substituent difference minimal).
b) Thioalkyl Substitutions (e.g., Methylthio, Benzylthio)
- Examples: 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (): Lacks the indole system but shares the thiadiazole-carboxamide backbone. N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (): Features a benzylthio group and acetamide linker.
- Impact : Thioalkyl groups (e.g., –SCH2Ph) introduce higher lipophilicity compared to methoxymethyl (–OCH2CH3). This may improve blood-brain barrier penetration but reduce aqueous solubility. The sulfur atom in thioethers can participate in hydrogen bonding or redox interactions .
c) Halogenated Benzylthio Groups (e.g., 4-Chlorobenzylthio)
- Example: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide ().
- Melting points for halogenated derivatives (132–140°C) are higher than non-halogenated analogs, suggesting improved crystallinity .
Variations in the Carboxamide-Linked Scaffold
a) Indole vs. Pyrrolidine Core
- Example : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ().
- Impact : Replacing the indole with a pyrrolidine ring eliminates aromatic π-π stacking interactions but introduces a conformationally flexible, saturated system. The 5-oxo group in pyrrolidine may engage in hydrogen bonding, differing from the indole’s planar aromaticity .
b) Positional Isomerism in Indole Substitution
- Example : 6-Methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide ().
- Impact : Shifting the carboxamide from position 2 to 3 on the indole alters steric and electronic interactions. The 6-methoxy group may enhance solubility but reduce metabolic stability compared to the 5-fluoro substituent .
Comparative Data Table
Biological Activity
5-Fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.
- Molecular Formula: C13H14FN3O2S
- Molecular Weight: 293.34 g/mol
- CAS Number: [Not specified]
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. The presence of the thiadiazole ring suggests potential interactions with enzymes or receptors through hydrogen bonding and π-π stacking interactions.
Biological Activity Overview
This compound has shown promise in various biological assays, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds inhibit proliferation in L1210 mouse leukemia cells with IC50 values in the nanomolar range .
Antimicrobial Properties
Preliminary investigations suggest that the compound may possess antimicrobial activity. Compounds with similar structures have been reported to show good antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
Comparative Analysis with Related Compounds
A comparison with similar compounds reveals unique properties attributed to the methoxymethyl and fluorine substitutions:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Thiadiazole derivative without fluorine | Moderate anticancer activity |
| Compound B | Fluorinated benzamide | High antibacterial potency |
| This compound | Contains both methoxymethyl and fluorine | Potent anticancer and antibacterial activity |
Q & A
Q. What regulatory considerations apply to laboratory handling and disposal of this compound?
- Methodological Answer : Classify the compound under CRDC 2020 guidelines (e.g., RDF2050103 for chemical engineering design). Follow EPA protocols for hazardous waste disposal (e.g., incineration for sulfur-containing heterocycles). Document SDS entries for occupational exposure limits, even if preliminary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
